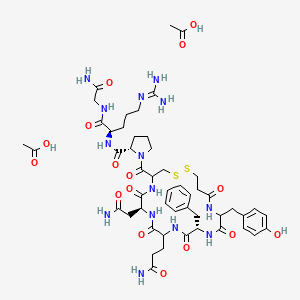
deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H is a synthetic analogue of the antidiuretic hormone arginine vasopressinThis compound is characterized by the deamination at the N-terminal 1 position of arginine vasopressin and the replacement of L-arginine at the 8 position with its D-isomer . Desmopressin is widely used for its potent antidiuretic effects and is devoid of vasopressor effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of desmopressin typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as preparative HPLC, are employed to achieve the desired quality .
化学反応の分析
Types of Reactions
Deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the cysteine residues.
Reduction: Reduction reactions can be used to modify the disulfide bridges within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues to create analogues with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various protecting groups for substitution reactions .
Major Products
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of cysteine residues can lead to the formation of sulfoxides or sulfones .
科学的研究の応用
Deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H: has a wide range of scientific research applications:
作用機序
The mechanism of action of deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H involves binding to vasopressin receptors, specifically the V2 receptors in the kidneys . This binding activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). The elevated cAMP levels promote the insertion of water channels (aquaporins) into the apical membrane of renal collecting duct cells, enhancing water reabsorption and reducing urine output .
類似化合物との比較
Deamino-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-D-Arg-Gly-NH2.2CH3CO2H: is unique compared to other similar compounds due to its specific modifications:
Arginine Vasopressin: Unlike arginine vasopressin, desmopressin has a deaminated cysteine at position 1 and a D-arginine at position 8, which enhances its antidiuretic potency and reduces vasopressor effects.
Similar Compounds
- Arginine Vasopressin
- Lypressin
- Oxytocin
特性
分子式 |
C50H72N14O16S2 |
|---|---|
分子量 |
1189.3 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(7S,13S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29?,30?,31+,32+,33?,34+;;/m1../s1 |
InChIキー |
GNASTRMPURYAFJ-BOBBFJFTSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
正規SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10774947.png)
![N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774965.png)
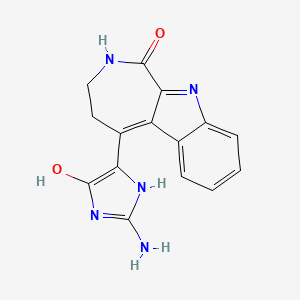

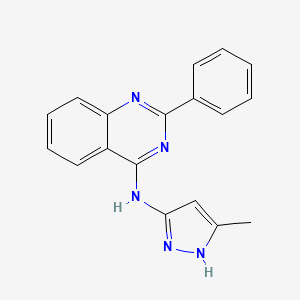
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
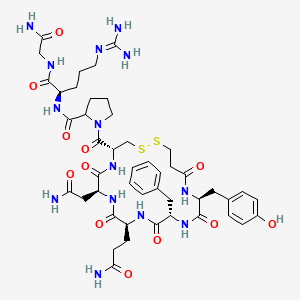
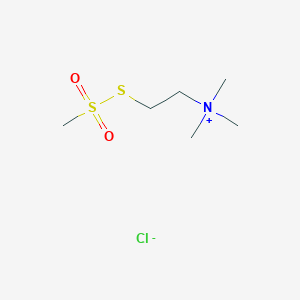
![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)
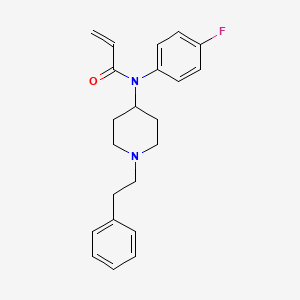
![N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774998.png)
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)


